molecular formula C17H21N5O2 B2669338 5,6-dimethyl-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}pyrimidine-4-carboxamide CAS No. 2415569-55-8

5,6-dimethyl-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}pyrimidine-4-carboxamide

Cat. No.: B2669338
CAS No.: 2415569-55-8
M. Wt: 327.388
InChI Key: CQBKKNGHVBXKNX-UHFFFAOYSA-N
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Description

5,6-dimethyl-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine core substituted with dimethyl groups and a morpholinyl-pyridinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}pyrimidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the dimethyl groups and the morpholinyl-pyridinyl moiety. Common reagents used in these reactions include pyridine derivatives, morpholine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

5,6-dimethyl-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}pyrimidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-6-[(2-morpholin-4-yl-phenylamino]
  • Pazopanib

Uniqueness

Compared to similar compounds, 5,6-dimethyl-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}pyrimidine-4-carboxamide is unique due to its specific structural features and the presence of both dimethyl and morpholinyl-pyridinyl groups. These features may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5,6-dimethyl-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-12-13(2)20-11-21-16(12)17(23)19-10-14-3-4-15(18-9-14)22-5-7-24-8-6-22/h3-4,9,11H,5-8,10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBKKNGHVBXKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NCC2=CN=C(C=C2)N3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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